1-(benzylsulfonyl)-N-(3-fluorophenyl)piperidine-3-carboxamide
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Overview
Description
N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of a fluorophenyl group, a phenylmethanesulfonyl group, and a piperidine carboxamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the amidation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide . The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound is known to inhibit bacterial DNA synthesis by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the production of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s antifungal activity is attributed to its ability to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other sulfonamide compounds, such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also exhibits antibacterial and antifungal properties but differs in its bromine substitution, which may affect its reactivity and biological activity.
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: This compound has shown promising antifungal activity and is structurally similar due to the presence of the fluorophenyl group.
N-Ethylpentylone: A synthetic cathinone with psychoactive properties, which shares some structural similarities but differs significantly in its pharmacological effects.
The uniqueness of N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and broad spectrum of biological activities.
Properties
Molecular Formula |
C19H21FN2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(3-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-9-4-10-18(12-17)21-19(23)16-8-5-11-22(13-16)26(24,25)14-15-6-2-1-3-7-15/h1-4,6-7,9-10,12,16H,5,8,11,13-14H2,(H,21,23) |
InChI Key |
AXLKAUSBCBJGHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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